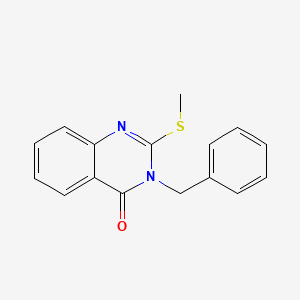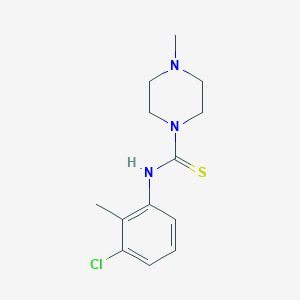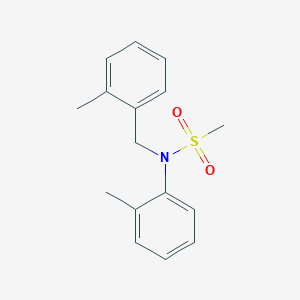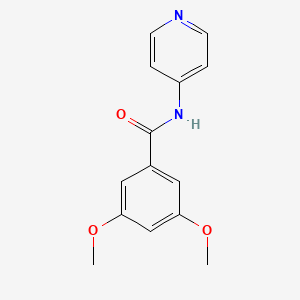![molecular formula C14H16N2OS B5753953 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. TQ belongs to the family of quinoline-based compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is not fully understood. However, it has been suggested that 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide may exert its biological effects by modulating various signaling pathways in cells. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has also been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to possess anticancer properties, which can help to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide. Another area of research is the investigation of the potential synergistic effects of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide and its potential therapeutic applications in various diseases.
合成法
The synthesis of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide involves the reaction of 4,6,8-trimethylquinoline with thioacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-4-10(3)14-11(5-8)9(2)6-13(16-14)18-7-12(15)17/h4-6H,7H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANXYUPBFLLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,8-Trimethylquinolin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)





![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

